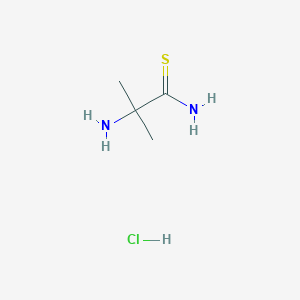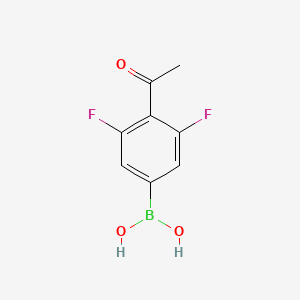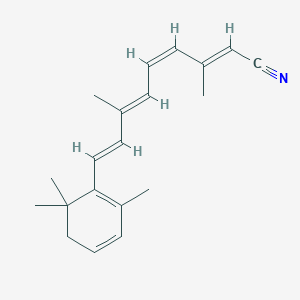
7-Dehydrocholesterol Oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dehydrocholesterol Oleate is a compound derived from the esterification of 7-Dehydrocholesterol with oleic acid 7-Dehydrocholesterol, a sterol found in animal tissues, is a precursor to vitamin D3 Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Oleate typically involves the esterification of 7-Dehydrocholesterol with oleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Dehydrocholesterol Oleate can undergo various chemical reactions, including:
Oxidation: The double bonds present in both 7-Dehydrocholesterol and oleic acid make the compound susceptible to oxidation. Common oxidizing agents include ozone and oxygen-centered free radicals.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium.
Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 7-Dehydrocholesterol and oleic acid.
Common Reagents and Conditions:
Oxidation: Ozone, oxygen-centered free radicals.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 7-Dehydrocholesterol and oleic acid.
Reduction: Saturated derivatives of this compound.
Substitution: 7-Dehydrocholesterol and oleic acid.
Applications De Recherche Scientifique
7-Dehydrocholesterol Oleate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol esters under various conditions.
Biology: The compound is studied for its role in cellular membranes and its potential effects on membrane fluidity and function.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of vitamin D3 analogs and other steroidal drugs.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 7-Dehydrocholesterol Oleate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The ester linkage allows for the controlled release of 7-Dehydrocholesterol and oleic acid, which can then participate in various biochemical pathways. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Cholesterol Oleate: Similar in structure but derived from cholesterol instead of 7-Dehydrocholesterol.
Ergosterol Oleate: Derived from ergosterol, a sterol found in fungi.
Sitosterol Oleate: Derived from sitosterol, a plant sterol.
Uniqueness: 7-Dehydrocholesterol Oleate is unique due to its dual role as a precursor to vitamin D3 and its potential antioxidant properties. Its ability to influence membrane fluidity and function sets it apart from other sterol esters.
Propriétés
Formule moléculaire |
C45H76O2 |
|---|---|
Poids moléculaire |
649.1 g/mol |
Nom IUPAC |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1 |
Clé InChI |
PYEXWYYCAOKUQC-BJEGVENASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


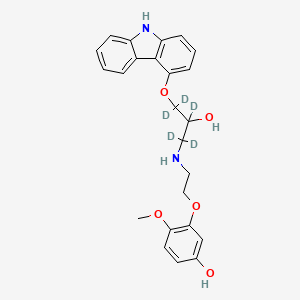
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
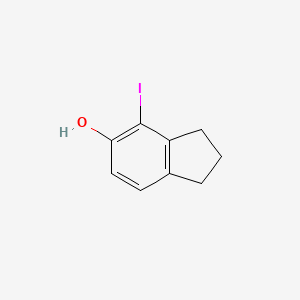
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

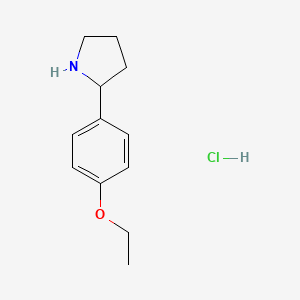
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
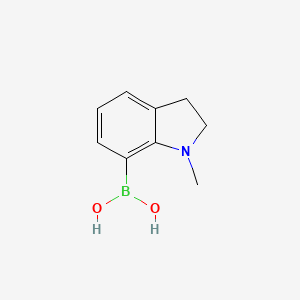
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
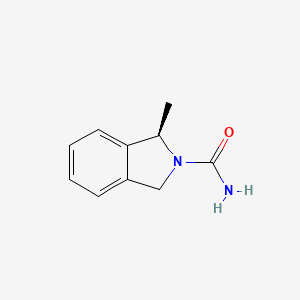
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
